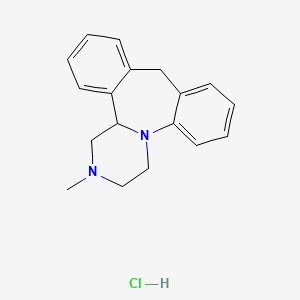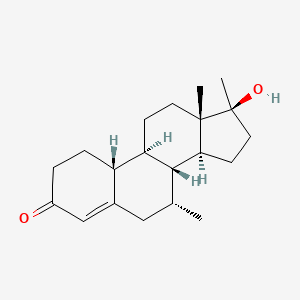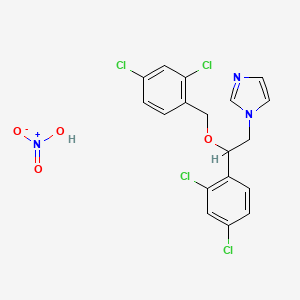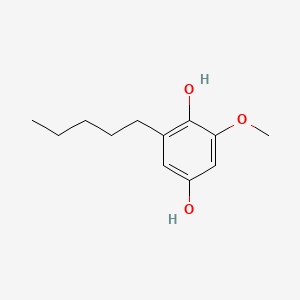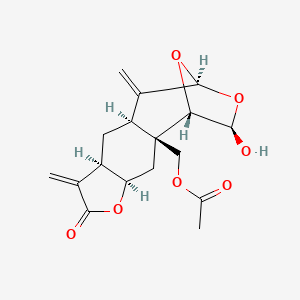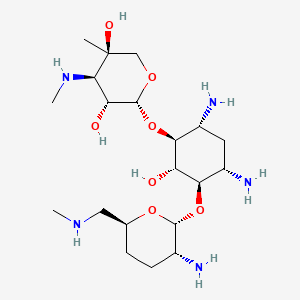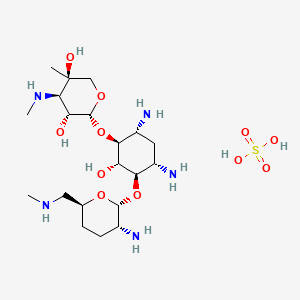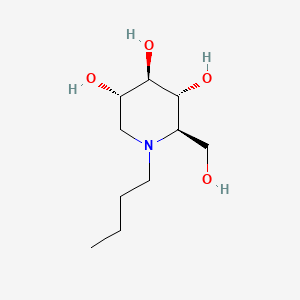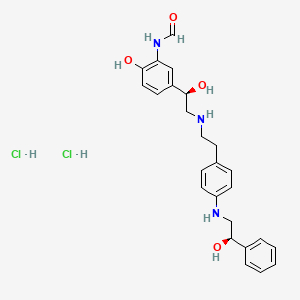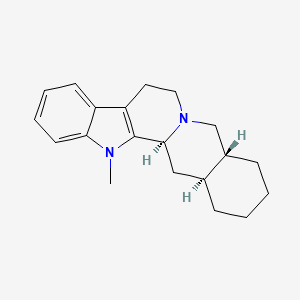
オレアンдомиシン
概要
説明
オレアンドマイシン: は、1954年にStreptomyces antibioticus細菌の産物として初めて発見されたマクロライド系抗生物質です。 これは、特にStaphylococcus属およびEnterococcus属の細菌による上気道感染症の原因となる細菌の増殖を阻害する能力で知られています 。 エリスロマイシンほど効果的ではありませんが、他の抗生物質と組み合わせて使用することで、その効果を高めることが示されています .
製造方法
合成経路と反応条件: オレアンドマイシンは、Streptomyces antibioticusの菌株から合成されます。 このプロセスは、発酵、それに続く抽出および精製を含みます 。 特定の合成経路および反応条件は、製造元の機密情報であり、広く公開されていません。
工業的製造方法: オレアンドマイシンの工業的製造には、Streptomyces antibioticus培養物の大量発酵が含まれます。 抗生物質は、次に有機溶媒を使用して発酵液から抽出され、結晶化またはクロマトグラフィーによって精製されます .
科学的研究の応用
Oleandomycin has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the structure and function of macrolide antibiotics .
- Employed in glycosylation reactions to enhance the solubility and biological activity of flavonoids .
Biology:
- Investigated for its role in inhibiting bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .
- Studied for its effects on bacterial cell membranes and enzymes .
Medicine:
- Used as a veterinary antibiotic to treat infections in swine and poultry .
- Explored for its potential anti-inflammatory, anti-tumor, and anti-viral properties .
Industry:
作用機序
オレアンドマイシンは、細菌リボソームの50Sサブユニットに結合することにより、タンパク質合成の完了を阻害することで作用します 。 この作用により、細菌は成長と複製に必要な必須タンパク質を産生できなくなります。 翻訳活性の阻害と50Sサブユニットの形成の阻害により、最終的にオレアンドマイシンの静菌効果をもたらします .
類似の化合物との比較
類似の化合物:
エリスロマイシン: 細菌の最小発育阻止濃度試験において、オレアンドマイシンよりも効果の高い別のマクロライド系抗生物質です.
スピラマイシン: 作用機序は類似していますが、活性スペクトルが異なるマクロライド系抗生物質です.
トロレアンドマイシン: 薬物動態特性が向上したオレアンドマイシンの誘導体です.
独自性: オレアンドマイシンは、他の抗生物質と組み合わせて使用することで相乗効果を得ることができるという点でユニークです。 エリスロマイシンと比較して効果が低いという点は、他の抗生物質との併用時に、その活性を高めることができるという点で補われています .
生化学分析
Biochemical Properties
Oleandomycin, like erythromycin, binds to the 50s subunit of bacterial ribosomes, inhibiting the completion of proteins vital to survival and replication . It interferes with translational activity but also with 50s subunit formation . This interaction with the ribosomal subunit is crucial for its antibacterial activity.
Cellular Effects
Oleandomycin inhibits bacteria responsible for upper respiratory tract infections . Its spectrum of activity includes bacteria in the Staphylococcus and Enterococcus genera . It impacts cell function by inhibiting protein synthesis, which is vital for bacterial survival and replication .
Molecular Mechanism
The molecular mechanism of Oleandomycin involves binding to the 50s subunit of bacterial ribosomes . This binding inhibits the completion of proteins that are vital for bacterial survival and replication . It interferes not only with translational activity but also with the formation of the 50s subunit .
Dosage Effects in Animal Models
While specific studies on Oleandomycin dosage effects in animal models are limited, macrolides are used in veterinary medicine . The effects can vary depending on the dosage and the animal species .
Subcellular Localization
Like other macrolides, it is known to bind to the 50s subunit of bacterial ribosomes, which are located in the cytoplasm .
準備方法
Synthetic Routes and Reaction Conditions: Oleandomycin is synthesized from strains of Streptomyces antibioticus. The process involves fermentation, followed by extraction and purification . The specific synthetic routes and reaction conditions are proprietary to the manufacturers and are not widely published.
Industrial Production Methods: Industrial production of oleandomycin involves large-scale fermentation of Streptomyces antibioticus cultures. The antibiotic is then extracted from the fermentation broth using organic solvents, followed by purification through crystallization or chromatography .
化学反応の分析
反応の種類: オレアンドマイシンは、次を含むさまざまな化学反応を起こします。
酸化: オレアンドマイシンは、酸化されてエポキシドを形成することができます.
還元: 還元反応は、オレアンドマイシン分子の官能基を修飾することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやアルコールなどの求核剤。
生成される主な生成物: これらの反応から生成される主な生成物には、エポキシド、還元誘導体、置換マクロライドが含まれます .
科学研究における用途
オレアンドマイシンは、次を含む幅広い科学研究用途を持っています。
化学:
生物学:
医学:
工業:
類似化合物との比較
Erythromycin: Another macrolide antibiotic that is more effective than oleandomycin in bacterial minimum inhibitory concentration tests.
Spiramycin: A macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Troleandomycin: A derivative of oleandomycin with enhanced pharmacokinetic properties.
Uniqueness: Oleandomycin is unique in its ability to be used in combination with other antibiotics to achieve a synergistic effect. Its relatively lower efficacy compared to erythromycin is compensated by its ability to enhance the activity of other antibiotics when used in combination .
特性
Key on ui mechanism of action |
The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ |
|---|---|
CAS番号 |
3922-90-5 |
分子式 |
C35H61NO12 |
分子量 |
687.9 g/mol |
IUPAC名 |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3 |
InChIキー |
RZPAKFUAFGMUPI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
異性体SMILES |
C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
正規SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
外観 |
Solid powder |
Color/Form |
White, amorphous powder |
Key on ui other cas no. |
3922-90-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Oleandomycin Oleandomycin Phosphate Phosphate, Oleandomycin |
蒸気圧 |
3.4X10-25 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oleandomycin and how does it exert its antimicrobial effects?
A1: Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []
Q2: What makes Oleandomycin effective against certain bacteria while others remain unaffected?
A2: Oleandomycin demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of Oleandomycin to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]
Q3: How does the structure of Oleandomycin relate to its biological activity?
A3: Oleandomycin consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating Oleandomycin. []
Q4: How does the chemical structure of Oleandomycin affect its interaction with ribosomes?
A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of Oleandomycin and its interaction with ribosomes. [] These studies revealed that the lactone ring of Oleandomycin predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []
Q5: Have there been any attempts to improve the activity of Oleandomycin through chemical modifications?
A5: Yes, researchers have synthesized various Oleandomycin derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []
Q6: How stable is Oleandomycin under different conditions, and what strategies are employed to improve its formulation?
A6: The stability of Oleandomycin phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]
Q7: What analytical methods are commonly used for the detection and quantification of Oleandomycin?
A7: Several analytical techniques have been employed for Oleandomycin analysis. These include:
- Microbiological assays: These methods rely on the inhibitory effect of Oleandomycin on the growth of susceptible microorganisms. [, ]
- Spectrophotometry: This technique exploits the characteristic UV absorbance of Oleandomycin at specific wavelengths for quantification. [, ]
- Polarography: This electrochemical method measures the current flow as Oleandomycin undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]
- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying Oleandomycin and its metabolites. [, ]
Q8: Has bacterial resistance to Oleandomycin been reported, and if so, what are the underlying mechanisms?
A8: Yes, resistance to Oleandomycin has been documented, and several mechanisms contribute to this phenomenon:
- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of Oleandomycin, reducing its efficacy. []
- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate Oleandomycin by modifying its structure. [, , ]
- Active efflux: Bacteria can develop efflux pumps that expel Oleandomycin from their cells, reducing its intracellular concentration. [, ]
Q9: Does Oleandomycin exhibit cross-resistance with other antibiotics?
A9: Yes, cross-resistance between Oleandomycin and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]
Q10: Are there any documented interactions between Oleandomycin and other drugs?
A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of Oleandomycin with other antimicrobials. For instance, synergistic effects have been observed when Oleandomycin is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []
Q11: What are the implications of Oleandomycin resistance for its clinical use?
A11: The emergence and spread of Oleandomycin resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


